molecular formula C28H18Cl2N2 B3060915 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene CAS No. 120578-04-3

1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene

Cat. No.: B3060915
CAS No.: 120578-04-3
M. Wt: 453.4 g/mol
InChI Key: VNTBNTXKOIZFHA-QGVJZHQLSA-N
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Description

1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is a synthetic organic compound with the molecular formula C28H18Cl2N2 and a molecular weight of 453.4 g/mol . It is characterized by the presence of two 7-chloro-2-quinolyl groups attached to a benzene ring via vinyl linkages. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Scientific Research Applications

1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

The synthesis of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene typically involves the reaction of 7-chloro-2-quinolinecarboxaldehyde with 1,3-bis(2-bromoethyl)benzene under basic conditions. The reaction proceeds through a double Knoevenagel condensation, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.

Comparison with Similar Compounds

1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-chloro-2-[(E)-2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18Cl2N2/c29-23-10-6-21-8-14-25(31-27(21)17-23)12-4-19-2-1-3-20(16-19)5-13-26-15-9-22-7-11-24(30)18-28(22)32-26/h1-18H/b12-4+,13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTBNTXKOIZFHA-QGVJZHQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559782
Record name 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120578-04-3
Record name Quinoline, 2,2′-(1,3-phenylenedi-2,1-ethenediyl)bis[7-chloro-, (E,E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120578-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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